N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine

Catalog No.
S6757845
CAS No.
2640842-15-3
M.F
C15H21N7
M. Wt
299.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-...

CAS Number

2640842-15-3

Product Name

N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine

IUPAC Name

N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine

Molecular Formula

C15H21N7

Molecular Weight

299.37 g/mol

InChI

InChI=1S/C15H21N7/c1-12-10-16-11-15(17-12)22-8-6-21(7-9-22)14-5-4-13(18-19-14)20(2)3/h4-5,10-11H,6-9H2,1-3H3

InChI Key

DITFAPGZSWBXCR-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C
  • Scientific databases like PubChem () do not contain any entries for this specific compound as of today, March 20, 2024.
  • Patent databases might contain information on the synthesis or potential uses of this compound, but further exploration would be required.

Future Research Directions

Given the lack of current information, here are some potential future research directions for N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine:

  • Synthesis and Characterization: Research could focus on developing a method to synthesize this compound and then characterize its physical and chemical properties using techniques like spectroscopy and X-ray crystallography.
  • Computational Modeling: Computational modeling could be used to predict the potential biological activity of the compound. This could guide further research into its potential as a drug candidate.
  • Biological Activity Studies: In vitro and in vivo studies could be conducted to determine if the compound has any biological activity, such as anti-cancer or anti-bacterial properties.

N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a piperazine moiety, and a pyrazine derivative. The molecular formula is C15H21N7C_{15}H_{21}N_7, and it has a molecular weight of approximately 299.37 g/mol. This compound is notable for its potential biological applications and its role in various

Typical of amines and heterocycles, including:

  • Substitution Reactions: The nitrogen atoms in the piperazine and pyridazine rings can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction: The presence of nitrogen atoms allows for oxidation reactions, potentially converting amines to nitro compounds or other derivatives.
  • Cyclization Reactions: The compound may also engage in cyclization to form more complex ring structures under specific conditions.

These reactions are essential for synthesizing derivatives or analogs that may exhibit enhanced biological activity or altered pharmacological properties.

Research indicates that N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may have activity against various bacterial strains, making it a candidate for further investigation as an antibacterial agent.
  • CNS Activity: Due to the presence of the piperazine moiety, which is common in many psychoactive substances, this compound may also influence central nervous system pathways, warranting exploration for neuropharmacological applications.

Synthesis of N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic synthesis techniques:

  • Formation of the Pyridazine Ring: Starting materials such as hydrazine derivatives are reacted with appropriate carbonyl compounds to form the pyridazine core.
  • Piperazine Attachment: The piperazine moiety is introduced through nucleophilic substitution, where a piperazine derivative reacts with the pyridazine intermediate.
  • Methylation: Finally, N,N-dimethylation can be achieved using methylating agents like dimethyl sulfate or methyl iodide.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine has potential applications in several fields:

  • Pharmaceutical Research: Its unique structure makes it a candidate for drug development targeting infections or neurological disorders.
  • Chemical Biology: The compound can serve as a tool for studying biological pathways due to its interactions with various receptors and enzymes.

Interaction studies are crucial for understanding the pharmacodynamics of N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine. Research may focus on:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors in the central nervous system or microbial cells.
  • Enzyme Inhibition: Assessing whether it inhibits key enzymes involved in bacterial metabolism or neurotransmitter regulation.

Such studies will provide insight into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazineContains a pyrazine ring and piperazineLacks the pyridazine component
N-Ethyl-N-methylpyrimidinamineContains a pyrimidine instead of pyridazineDifferent heterocyclic framework
5-(4-Methylpiperazin-l-yl)-pyrazinSimilar piperazine attachmentDoes not have dimethyl substitution

N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amines' combination of multiple heterocycles (pyridazine, pyrazine, and piperazine) sets it apart from these compounds, potentially leading to distinct biological activities and applications.

XLogP3

0.9

Hydrogen Bond Acceptor Count

7

Exact Mass

299.18584370 g/mol

Monoisotopic Mass

299.18584370 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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